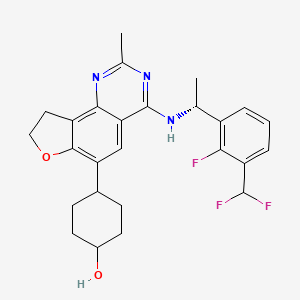

Sos1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H28F3N3O2 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

4-[4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-8,9-dihydrofuro[2,3-h]quinazolin-6-yl]cyclohexan-1-ol |

InChI |

InChI=1S/C26H28F3N3O2/c1-13(17-4-3-5-18(22(17)27)25(28)29)30-26-21-12-20(15-6-8-16(33)9-7-15)24-19(10-11-34-24)23(21)31-14(2)32-26/h3-5,12-13,15-16,25,33H,6-11H2,1-2H3,(H,30,31,32)/t13-,15?,16?/m1/s1 |

InChI Key |

SHKRNXVJKPJIKE-IUDNXUCKSA-N |

Isomeric SMILES |

CC1=NC2=C3CCOC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O |

Canonical SMILES |

CC1=NC2=C3CCOC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O |

Origin of Product |

United States |

Foundational & Exploratory

Probing the KRAS-SOS1 Interface: A Technical Guide to the Structure-Activity Relationship of SOS1-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for the Son of Sevenless 1 (SOS1) inhibitor, SOS1-IN-6. As a critical guanine nucleotide exchange factor (GEF), SOS1 orchestrates the activation of KRAS, a central node in cellular signaling. The aberrant activation of the RAS/MAPK pathway is a hallmark of numerous human cancers, making the disruption of the SOS1-KRAS interaction a compelling therapeutic strategy. This document outlines the underlying biology, key quantitative data for this compound, detailed experimental methodologies for inhibitor characterization, and the essential signaling pathways involved.

The SOS1 Signaling Pathway: A Central Role in Cell Proliferation

SOS1 is recruited to the plasma membrane by the adaptor protein Grb2 following the activation of receptor tyrosine kinases (RTKs). At the membrane, SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active, signal-transducing state. This initiates a downstream phosphorylation cascade through RAF, MEK, and ERK, ultimately driving gene expression programs that control cell proliferation, differentiation, and survival. The central role of SOS1 in this cascade makes it a prime target for intervention in RAS-driven malignancies.

Caption: Figure 1: The SOS1-mediated RAS/MAPK signaling cascade.

Structure-Activity Relationship of this compound

This compound, also identified as compound 33-P1 in patent literature (WO2021249475A1), is a potent inhibitor of the SOS1-KRAS interaction. While a comprehensive SAR table detailing a full series of analogs is not publicly available in the searched scientific literature, the inhibitory activity of the parent compound has been quantified against specific KRAS mutants.

This data highlights the compound's potent, nanomolar activity and provides a benchmark for its efficacy. The development of a full SAR profile would typically involve systematic modification of the core scaffold to probe interactions within the SOS1 binding pocket and optimize for potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical Activity of this compound

| Compound ID | Target Interaction | IC50 (nM) |

|---|---|---|

| This compound | SOS1-KRAS G12D | 14.9 |

| (Compound 33-P1) | SOS1-KRAS G12V | 73.3 |

Experimental Protocols

Characterization of SOS1 inhibitors like this compound involves a suite of biochemical and cellular assays to determine potency, mechanism of action, and cellular efficacy.

Biochemical Assay: SOS1-KRAS Interaction (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying the protein-protein interaction between SOS1 and KRAS in a high-throughput format.

The Role of Sos1 Inhibitors in RAS Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition of the RAS pathway through the targeting of the Son of Sevenless homolog 1 (Sos1) protein. Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are key regulators of cell proliferation, differentiation, and survival.[1] Mutations in RAS genes are prevalent in many human cancers, making the RAS signaling cascade a prime target for therapeutic intervention. Direct inhibition of mutated RAS has proven challenging, leading to the exploration of upstream regulators like Sos1 as a promising alternative therapeutic strategy.

Mechanism of Action of Sos1 Inhibitors

Under normal physiological conditions, Sos1 is recruited to the plasma membrane upon the activation of receptor tyrosine kinases (RTKs). This recruitment allows Sos1 to catalyze the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated, GTP-bound RAS then engages with downstream effector proteins, initiating signaling cascades such as the MAPK/ERK pathway that drive cell growth.[1]

Sos1 inhibitors function by disrupting the interaction between Sos1 and RAS.[1] By binding to a pocket on the Sos1 protein, these small molecules prevent the formation of the Sos1-RAS complex, thereby blocking the nucleotide exchange process. This leads to an accumulation of the inactive, GDP-bound form of RAS and a subsequent downregulation of downstream signaling pathways, ultimately inhibiting cancer cell proliferation.[1][2]

Quantitative Data for a Representative Sos1 Inhibitor

To illustrate the potency of Sos1 inhibitors, this guide presents data for a representative compound, Compound 8u , a novel Sos1 inhibitor with a pyrido[2,3-d]pyrimidin-7-one scaffold, as described by Li et al. (2023).[3]

| Assay | Metric | Value (nM) | Cell Line | Notes |

| Biochemical Assay | ||||

| KRAS G12C/SOS1 HTRF Assay | IC50 | 29.3 | - | Measures the half-maximal inhibitory concentration against the interaction of KRAS G12C and Sos1. |

| Cell-Based Assays | ||||

| 3D Cell Growth Inhibition | IC50 | 27.7 | MIA PaCa-2 (KRAS G12C) | Measures the half-maximal inhibitory concentration of cell growth in a 3D culture model. |

| IC50 | 116 | AsPC-1 (KRAS G12D) | ||

| IC50 | 129 | SW-620 (KRAS G12V) | ||

| IC50 | 137 | NCI-H358 (KRAS G12C) | ||

| IC50 | 215 | HCT-116 (KRAS G13D) | ||

| p-ERK Inhibition | IC50 | 100-300 | MIA PaCa-2 (KRAS G12C) | Measures the half-maximal inhibitory concentration of ERK phosphorylation, a downstream marker of RAS pathway activation. |

| p-AKT Inhibition | IC50 | >1000 | MIA PaCa-2 (KRAS G12C) | Measures the half-maximal inhibitory concentration of AKT phosphorylation, a marker for a parallel signaling pathway. |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Sos1 inhibitors are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This biochemical assay is designed to quantify the inhibitory effect of compounds on the protein-protein interaction between Sos1 and KRAS.

Materials:

-

Recombinant GST-tagged KRAS G12C protein

-

Recombinant His-tagged Sos1 protein

-

GTP

-

Test compounds (e.g., Compound 8u)

-

MAb Anti-GST-XL665

-

MAb Anti-6HIS Tb cryptate Gold

-

Assay buffer

-

384-well white microplate

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well microplate, add 2 µL of the test compound solution.

-

Add 8 µL of a master mix containing GST-KRAS G12C (40 nM), His-Sos1 (20 nM), and GTP (10 µM) to each well.

-

Add 10 µL of a detection mix containing MAb Anti-GST-XL665 and MAb Anti-6HIS Tb cryptate Gold to each well.

-

Incubate the plate at room temperature for 2 hours.

-

Read the HTRF signals using a microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.

-

Calculate the HTRF ratio (OD665/OD620) and plot the values against the compound concentration to determine the IC50.[4]

3D Cell Proliferation Assay

This cell-based assay assesses the anti-proliferative activity of the Sos1 inhibitor in a three-dimensional cell culture model, which more closely mimics the in vivo tumor environment.

Materials:

-

Cancer cell line (e.g., MIA PaCa-2)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Matrigel

-

Test compound

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

96-well clear bottom white plate

Procedure:

-

Harvest and resuspend cells in a 1:1 mixture of cell culture medium and Matrigel at a density of 2 x 10^4 cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a 96-well plate.

-

Allow the Matrigel to solidify at 37°C for 30 minutes.

-

Add 100 µL of cell culture medium containing serial dilutions of the test compound to each well.

-

Incubate the plate for 7 days at 37°C in a humidified incubator.

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence values against the compound concentration to determine the IC50.[3]

Western Blot for Phospho-ERK (p-ERK) Analysis

This assay measures the levels of phosphorylated ERK, a key downstream effector in the RAS-MAPK pathway, to confirm the on-target effect of the Sos1 inhibitor in a cellular context.

Materials:

-

Cancer cell line (e.g., MIA PaCa-2)

-

Cell culture medium

-

Test compound

-

Lysis buffer

-

Protein assay reagent

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control (GAPDH).[3]

Visualizations

RAS Signaling Pathway and Sos1 Inhibition

Caption: RAS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Sos1 Inhibitor Characterization

References

- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

Sos1: A Validated Therapeutic Target in Pancreatic Cancer

An In-depth Technical Guide on the Preclinical Validation of Son of Sevenless 1 (Sos1) Inhibition in Pancreatic Ductal Adenocarcinoma (PDAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting Son of Sevenless 1 (Sos1) as a viable therapeutic target in pancreatic cancer. Given the high frequency of KRAS mutations in pancreatic ductal adenocarcinoma (PDAC), which are often challenging to target directly, inhibiting key regulators of KRAS activation like Sos1 has emerged as a promising alternative strategy. This document summarizes key quantitative data from preclinical studies on various Sos1 inhibitors, details the experimental methodologies employed, and visualizes the critical signaling pathways and experimental workflows. While direct public data on a compound specifically named "Sos1-IN-6" is not available, this guide synthesizes findings from studies on other potent Sos1 inhibitors such as BAY-293, BI-3406, and others, to validate the Sos1 target in pancreatic cancer.

Core Concept: Targeting the KRAS Activator Sos1

KRAS is the most frequently mutated oncogene in pancreatic cancer, with mutations present in up to 90% of tumors.[1][2] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metabolic reprogramming.[1] Sos1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by catalyzing the exchange of GDP for GTP.[1][3] Therefore, inhibiting the interaction between Sos1 and KRAS presents a pan-KRAS therapeutic strategy, independent of the specific KRAS mutation.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on Sos1 inhibitors in pancreatic cancer models.

Table 1: In Vitro Efficacy of Sos1 Inhibitors in Pancreatic Cancer Cell Lines

| Inhibitor | Cell Line | KRAS Mutation | Assay Type | Endpoint | Result | Reference |

| BAY-293 | MIA PaCa-2 | G12C | MTT Assay | Cytotoxicity (CI) | Synergism with MEK inhibitors | [4][5] |

| AsPC-1 | G12D | MTT Assay | Cytotoxicity (CI) | Synergism with modulators of glucose utilization | [4][5] | |

| BxPC-3 | Wild-type | MTT Assay | Cytotoxicity | Less sensitive compared to KRAS-mutant lines | [4][5] | |

| BI-3406 | Multiple | Various | Proliferation Assay | IC50 | Effective in KRAS-driven cancers | [2] |

| Compound 13c | MIA PaCa-2 | G12C | Biochemical Assay | IC50 (Sos1-KRAS interaction) | 3.9 nM | [6] |

| Cellular Assay | IC50 (Sos1-KRAS interaction) | 21 nM | [6] | |||

| SIAIS562055 (PROTAC) | MIA PaCa-2 | G12C | Proliferation Assay | Cytotoxicity | Potent anti-proliferative activity | [7] |

Table 2: In Vivo Efficacy of Sos1 Inhibitors in Pancreatic Cancer Xenograft Models

| Inhibitor | Animal Model | Tumor Model | Dosing | Endpoint | Result | Reference |

| Compound 13c | Beagle | N/A | Oral | Bioavailability | 86.8% | [6] |

| Xenograft Mice | Mia-paca-2 | Not specified | Tumor Suppression | 83.0% | [6] | |

| SIAIS562055 (PROTAC) | Xenograft Mice | MIA PaCa-2 | 20 mg/kg daily | Tumor Growth Inhibition | 45.9% | [7] |

| 40 mg/kg daily | Tumor Growth Inhibition | 81.3% | [7] | |||

| BI 1701963 | Mouse Model | KPCY (KRAS G12D) | Not specified | Tumor Growth | Suppression of tumor growth | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical validation of Sos1 inhibitors.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1, BxPC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the Sos1 inhibitor (e.g., BAY-293) alone or in combination with other agents for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. Combination indices (CI) are calculated using the Chou-Talalay method to determine synergy, additivity, or antagonism.[4][9]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

-

Cell Lysis: Treated and untreated pancreatic cancer cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Sos1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of Sos1 inhibitors in a living organism.

-

Cell Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. The Sos1 inhibitor (e.g., Compound 13c) is administered via a specific route (e.g., oral gavage) at a defined dose and schedule.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[6][7]

Mandatory Visualizations

Signaling Pathways

References

- 1. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PPDPF Promotes the Development of Mutant KRAS‐Driven Pancreatic Ductal Adenocarcinoma by Regulating the GEF Activity of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Biophysical Characterization of Sos1-IN-6 Binding to SOS1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characterization of the binding of Sos1-IN-6, a potent inhibitor of Son of Sevenless 1 (SOS1), to its target protein. SOS1 is a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, playing a pivotal role in cell signaling pathways that govern cell growth, differentiation, and survival.[1] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[2][3] this compound has been identified as an inhibitor of this interaction, with demonstrated activity against specific KRAS mutants.

This document summarizes the available quantitative data, presents detailed experimental protocols for key biophysical assays, and provides visual representations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding of the this compound-SOS1 interaction.

Quantitative Data Summary

The following table summarizes the available biophysical and biochemical data for this compound and other relevant SOS1 inhibitors. While comprehensive thermodynamic and kinetic data for this compound are not publicly available, data from related compounds such as BAY-293 and the BI-3406-derived PROTAC, SIAIS562055, are included for comparative purposes.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| This compound | Biochemical Assay | SOS1-KRAS G12D | IC₅₀ | 14.9 nM | [MedChemExpress Data] |

| This compound | Biochemical Assay | SOS1-KRAS G12V | IC₅₀ | 73.3 nM | [MedChemExpress Data] |

| SIAIS562055 | Surface Plasmon Resonance (SPR) | SOS1 | K_D | 95.9 nM | [4] |

| BAY-293 | Isothermal Titration Calorimetry (ITC) | SOS1 catalytic domain | K_D | 36 nM | [5] |

| BAY-293 | Isothermal Titration Calorimetry (ITC) | SOS1 catalytic domain | ΔH | -14.1 kcal/mol | [5] |

| BAY-293 | Isothermal Titration Calorimetry (ITC) | SOS1 catalytic domain | -TΔS | +5.5 kcal/mol | [5] |

| BI-3406 | Biochemical Assay | SOS1-KRAS | IC₅₀ | 6 nM | [Boehringer Ingelheim Data] |

Note: IC₅₀ (half-maximal inhibitory concentration) values indicate the functional potency of an inhibitor in a biochemical assay, while K_D (dissociation constant) represents the equilibrium constant for the binding of a ligand to a macromolecule and is a direct measure of binding affinity. ΔH (enthalpy change) and -TΔS (entropic contribution) provide insights into the thermodynamics of the binding event.

Signaling Pathway and Inhibition

SOS1 acts as a critical link in the RAS/MAPK signaling cascade. It facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[6] Activated, GTP-bound RAS then engages downstream effectors such as RAF, MEK, and ERK, promoting cell proliferation and survival.[3][7] SOS1 inhibitors, including this compound, function by binding to a pocket on SOS1, thereby disrupting its interaction with RAS and preventing its activation.[2][5]

Caption: The SOS1 signaling pathway and mechanism of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the biophysical characterization of this compound are not publicly available. However, the following sections describe generalized yet detailed methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which are standard techniques for characterizing protein-small molecule interactions and are based on protocols used for similar SOS1 inhibitors.[4][5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.

Objective: To determine the binding affinity (K_D), association rate constant (k_a), and dissociation rate constant (k_d) of this compound binding to SOS1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

-

Recombinant human SOS1 protein (catalytic domain, residues 564-1049)

-

This compound

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize SOS1 protein onto the sensor surface via amine coupling by injecting a solution of SOS1 (e.g., 20 µg/mL in immobilization buffer) until the desired immobilization level is reached (e.g., ~10,000 response units).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell is prepared similarly but without the injection of SOS1 to serve as a negative control.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).

-

Inject the different concentrations of this compound over the immobilized SOS1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association of the analyte to the ligand in real-time.

-

After the association phase, inject running buffer to monitor the dissociation of the complex.

-

Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (k_a and k_d) and the equilibrium dissociation constant (K_D = k_d/k_a).

-

Caption: A representative workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction.

Objective: To determine the thermodynamic profile of this compound binding to SOS1.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human SOS1 protein (catalytic domain)

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the SOS1 protein against the dialysis buffer to ensure buffer matching between the protein and ligand solutions.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and inhibitor solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Determine the accurate concentrations of both the protein and the inhibitor.

-

-

ITC Experiment:

-

Load the SOS1 protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

-

Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and spacing.

-

Perform a series of small injections (e.g., 1-2 µL) of the inhibitor solution into the protein solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

-

This guide provides a framework for understanding and investigating the biophysical characteristics of the this compound interaction with SOS1. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments aimed at elucidating the molecular details of this important therapeutic target.

References

- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Early-Stage Research on Sos1-IN-6: A Technical Overview of Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and cellular effects of Sos1-IN-6, a potent inhibitor of the Son of sevenless homolog 1 (Sos1). This compound, also identified as compound 33-P1, has emerged as a significant subject of investigation in the field of oncology, particularly for its potential in targeting KRAS-mutant cancers. This document synthesizes the available quantitative data, details the experimental protocols utilized in its initial characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity against the interaction between Sos1 and mutant KRAS. The following table summarizes the key quantitative data reported for this compound.

| Compound ID | Assay Target | IC50 (nM) | Reference |

| This compound (33-P1) | Sos1-KRAS G12D Interaction | 14.9 | Patent WO2021249475A1 |

| This compound (33-P1) | Sos1-KRAS G12V Interaction | 73.3 | Patent WO2021249475A1 |

Experimental Protocols

The following sections detail the methodologies employed in the initial biochemical characterization of this compound, as described in patent literature.

Sos1-KRAS Interaction Assay (Biochemical)

This assay was designed to quantify the inhibitory effect of this compound on the protein-protein interaction between Sos1 and two common KRAS mutants, G12D and G12V.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Sos1-KRAS interaction.

Materials:

-

Recombinant human Sos1 protein (catalytic domain)

-

Recombinant human KRAS protein (G12D and G12V mutants), loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.005% Tween-20)

-

Guanosine triphosphate (GTP)

-

This compound (compound 33-P1)

-

384-well microplates

Procedure:

-

A solution of fluorescently labeled KRAS (G12D or G12V) is prepared in the assay buffer.

-

This compound is serially diluted to create a range of concentrations for IC50 determination.

-

The fluorescent KRAS protein is mixed with the various concentrations of this compound in the microplate wells.

-

The reaction is initiated by the addition of Sos1 protein.

-

The exchange of fluorescent GDP for non-fluorescent GTP is monitored over time by measuring the decrease in fluorescence polarization or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

The rate of nucleotide exchange is calculated for each concentration of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical relationship of this compound's mechanism of action.

The Foundational Science of SOS1 Inhibition: A Technical Guide to Sos1-IN-6 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless Homolog 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, central hubs in cellular signaling pathways that control cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of the RAS signaling cascade, frequently driven by oncogenic mutations in KRAS, is a hallmark of numerous human cancers. Consequently, inhibiting the activation of RAS by targeting upstream regulators like SOS1 has emerged as a promising therapeutic strategy.[4][5][6] This technical guide delves into the foundational science behind the inhibition of SOS1, with a focus on the mechanism of action of inhibitors like Sos1-IN-6 and its well-characterized structural analog, BI-3406. By disrupting the protein-protein interaction between SOS1 and KRAS, these small molecules prevent the exchange of GDP for GTP, thereby locking KRAS in its inactive state and attenuating downstream oncogenic signaling.[7][8]

The SOS1-RAS Signaling Axis: A Key Target in Oncology

SOS1 orchestrates the activation of RAS proteins at the plasma membrane. This process is initiated by the recruitment of the GRB2-SOS1 complex to activated receptor tyrosine kinases (RTKs).[9] This localization brings SOS1 into proximity with membrane-bound, inactive GDP-loaded RAS. SOS1 then engages with RAS, catalyzing the dissociation of GDP and allowing the more abundant cellular GTP to bind, leading to the activation of RAS and subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[10][11]

SOS1 possesses two distinct RAS-binding sites: a catalytic site and an allosteric site. The binding of GTP-bound RAS to the allosteric site enhances the GEF activity of SOS1 at the catalytic site, creating a positive feedback loop that amplifies RAS signaling.[4][7] Oncogenic mutations in KRAS often result in proteins that are constitutively active; however, they still rely on GEFs like SOS1 for nucleotide exchange and full oncogenic potential.[6][8]

Mechanism of Action of this compound and Analogs

This compound and its analogs, such as BI-3406, are potent and selective inhibitors that function by directly binding to a hydrophobic pocket on the catalytic domain of SOS1.[7][12][13] This binding sterically hinders the interaction between SOS1 and KRAS, effectively preventing the formation of the SOS1-KRAS complex necessary for nucleotide exchange.[4][8] By locking SOS1 in a conformation that is unable to engage with KRAS, these inhibitors block the reloading of KRAS with GTP, leading to a reduction in the levels of active, GTP-bound RAS and a subsequent decrease in the phosphorylation of downstream effectors like ERK.[7][11]

The crystal structure of SOS1 in complex with BI-3406 reveals that the inhibitor occupies a pocket adjacent to the KRAS binding site.[13] This strategic positioning physically obstructs the approach of KRAS, thereby inhibiting the GEF activity of SOS1.[8] This mechanism is distinct from that of inhibitors that target KRAS directly.

Quantitative Data on SOS1 Inhibition

The following tables summarize the key quantitative data for the well-characterized SOS1 inhibitor BI-3406, an analog of this compound, and a related degrader molecule, SIAIS562055. This data provides insights into their potency and binding characteristics.

Table 1: Biochemical Potency of SOS1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| BI-3406 | HTRF | SOS1::KRAS(G12C) | 8.3 | [12] |

| BI-3406 | AlphaLISA | p-ERK1/2 (NCI-H358 cells) | 106 | [14] |

| SIAIS562055 | HTRF | SOS1::KRAS(G12C) | 95.7 | [15] |

| SIAIS562055 | HTRF | SOS1::KRAS(G12D) | 134.5 | [15] |

Table 2: Binding Affinity of SOS1 Inhibitors

| Compound | Assay Type | Target | Kd (nM) | Reference |

| BI-3406 | ITC | SOS1 | 36 | [4] |

| SIAIS562055 | SPR | SOS1 | 95.9 | [15] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and characterization of SOS1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This assay quantitatively measures the disruption of the SOS1-KRAS protein-protein interaction by an inhibitor.

Materials:

-

Tagged human recombinant SOS1 and KRAS proteins (e.g., Tag1-SOS1 and Tag2-KRAS)

-

Anti-Tag1 antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Anti-Tag2 antibody labeled with a FRET acceptor (e.g., XL665)

-

GTP solution

-

Assay buffer

-

Test inhibitor (e.g., this compound)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Dispense 2 µL of the diluted inhibitor or vehicle control into the wells of the 384-well plate.[16]

-

Prepare a master mix containing Tag1-SOS1, Tag2-KRAS, and GTP in the assay buffer.

-

Add 4 µL of the protein-GTP master mix to each well.[16]

-

Prepare a detection mix containing the anti-Tag1-donor and anti-Tag2-acceptor antibodies in the assay buffer.

-

Add 4 µL of the detection mix to each well.[16]

-

Seal the plate and incubate at room temperature for 2 hours to overnight, protected from light.[16][17]

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value of the inhibitor.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with the binding of an inhibitor to SOS1, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified SOS1 protein

-

Test inhibitor (e.g., BI-3406)

-

Dialysis buffer

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the purified SOS1 protein and dissolve the inhibitor in the same dialysis buffer to minimize heats of dilution.[18]

-

Degas both the protein and inhibitor solutions.

-

Load the SOS1 protein (typically 5-50 µM) into the sample cell of the ITC instrument.[19]

-

Load the inhibitor (typically 10-20 times the molar concentration of the protein) into the injection syringe.[19]

-

Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat changes.

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Western Blot for Phospho-ERK (p-ERK) Levels in Cells

This cellular assay assesses the functional consequence of SOS1 inhibition by measuring the phosphorylation status of a key downstream effector in the MAPK pathway.

Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., BI-3406)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SOS1 inhibitor or vehicle control for a specified time (e.g., 2 hours).[7]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-ERK.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the characterization of a SOS1 inhibitor.

Conclusion

The inhibition of the SOS1-KRAS interaction represents a compelling strategy for the treatment of KRAS-driven cancers. Small molecule inhibitors, exemplified by this compound and its analogs, have demonstrated the ability to potently and selectively disrupt this critical protein-protein interaction, leading to the suppression of downstream oncogenic signaling and anti-proliferative effects in cancer cells. The in-depth understanding of the foundational science behind SOS1 inhibition, coupled with robust experimental methodologies for their characterization, is essential for the continued development of this promising class of therapeutics. This guide provides a comprehensive overview of the core scientific principles, quantitative data, and experimental protocols that are fundamental to advancing research and development in this area.

References

- 1. revvity.com [revvity.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. SOS1 - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Identifying Potential SOS1 Inhibitors via Virtual Screening of Multiple Small Molecule Libraries against KRAS-SOS1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rcsb.org [rcsb.org]

- 12. Boehringer Ingelheim identifies SOS1 inhibitors for KRAS-mutant cancers | BioWorld [bioworld.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. resources.revvity.com [resources.revvity.com]

- 15. blossombio.com [blossombio.com]

- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Cell-Based Assay for Quantifying the Inhibition of ERK Phosphorylation via a Novel Sos1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in RAS genes, is a hallmark of many human cancers.[1] Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating Ras proteins by catalyzing the exchange of GDP for GTP.[2][3] This activation step is a key signal transduction node, making Sos1 an attractive therapeutic target.

Sos1 inhibitors are small molecules designed to block the protein-protein interaction between Sos1 and RAS.[3][4] By preventing this interaction, these inhibitors effectively reduce the pool of active, GTP-bound RAS, leading to decreased downstream signaling and a reduction in the phosphorylation of ERK (pERK).[1][5] This application note provides a detailed protocol for a cell-based assay to quantify the potency of Sos1 inhibitors, using pERK levels as a primary pharmacodynamic biomarker. The assay is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening of compounds like Sos1-IN-6.

Signaling Pathway and Mechanism of Inhibition

The activation of ERK is a multi-step cascade initiated by extracellular signals, such as growth factors. As illustrated below, Sos1 acts as a crucial link between upstream receptor tyrosine kinases (RTKs) and the Ras GTPase. Sos1 inhibitors physically occupy a binding pocket on Sos1, preventing its engagement with RAS and thereby halting the signaling cascade.

Experimental Protocol

This protocol describes an In-Cell Western™ (ICW) assay to measure pERK levels. ICW is a quantitative immunofluorescence method performed in microplates that eliminates the need for cell lysis and protein transfer.[6]

Materials and Reagents

-

Cell Line: NCI-H358 (KRAS G12C mutant) or other suitable cancer cell line.[4][7]

-

Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS).

-

Assay Plates: 96-well clear, flat-bottom tissue culture plates.

-

Sos1 Inhibitor: this compound (or other specific inhibitor, e.g., BI-3406).

-

Stimulant: Human Epidermal Growth Factor (EGF).

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: LI-COR Odyssey® Blocking Buffer or equivalent.

-

Primary Antibodies:

-

Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

-

Mouse anti-Total ERK1/2.

-

-

Secondary Antibodies:

-

IRDye® 800CW Goat anti-Rabbit IgG.

-

IRDye® 680RD Goat anti-Mouse IgG.

-

-

Wash Buffer: 0.1% Tween-20 in PBS.

Experimental Workflow

The overall workflow consists of cell seeding, serum starvation, inhibitor treatment, growth factor stimulation, and immunodetection, followed by data analysis.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture NCI-H358 cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed 20,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Serum Starvation:

-

Gently aspirate the culture medium.

-

Wash each well once with 100 µL of serum-free medium.

-

Add 100 µL of serum-free medium to each well and incubate for 16-24 hours.

-

-

Inhibitor Treatment:

-

Prepare a 2X serial dilution of this compound in serum-free medium.

-

Aspirate the starvation medium and add 50 µL of the appropriate inhibitor concentration to each well. Include vehicle-only (e.g., 0.1% DMSO) control wells.

-

Incubate for 1-2 hours at 37°C.

-

-

EGF Stimulation:

-

Prepare a 2X working solution of EGF (e.g., 200 ng/mL) in serum-free medium.

-

Add 50 µL of the EGF solution to all wells except for the unstimulated controls (add 50 µL of serum-free medium to these). The final EGF concentration will be 100 ng/mL.

-

Incubate for 5-10 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Aspirate the medium and immediately add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature (RT).

-

Wash the wells 3 times with 150 µL of Wash Buffer.

-

Add 100 µL of Permeabilization Buffer to each well. Incubate for 20 minutes at RT.

-

-

Blocking and Antibody Incubation:

-

Wash the wells 3 times with 150 µL of Wash Buffer.

-

Add 100 µL of Blocking Buffer to each well. Incubate for 1.5 hours at RT.

-

Dilute primary antibodies (anti-pERK and anti-Total ERK) together in Blocking Buffer according to manufacturer's recommendations.

-

Aspirate the blocking buffer and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.

-

Wash the wells 4 times with 150 µL of Wash Buffer.

-

Dilute the fluorescent secondary antibodies (IRDye® 800CW and 680RD) together in Blocking Buffer. Protect from light.

-

Add 50 µL of the secondary antibody cocktail to each well. Incubate for 1 hour at RT, protected from light.

-

-

Imaging and Quantification:

-

Wash the wells 4 times with 150 µL of Wash Buffer. Allow plates to dry completely in the dark.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey®). Acquire signals in both the 700 nm (Total ERK) and 800 nm (pERK) channels.

-

-

Data Analysis:

-

Quantify the integrated intensity for each channel in each well.

-

Normalize the pERK signal (800 nm) to the Total ERK signal (700 nm) for each well to account for variations in cell number.

-

Plot the normalized pERK signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Data Presentation and Expected Results

Treatment of KRAS-mutant cancer cells with a potent Sos1 inhibitor is expected to produce a dose-dependent decrease in EGF-stimulated pERK levels. The tables below summarize representative data for well-characterized Sos1 inhibitors from published studies, demonstrating their potency in both biochemical and cell-based assays.

Table 1: Potency of Sos1 Inhibitors in Biochemical and Cellular Assays

| Compound | Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| BI-3406 | SOS1::KRAS Interaction | Biochemical | 5 | [7] |

| BI-3406 | 3D Cell Proliferation | NCI-H358 (KRAS G12C) | 16 - 52 | [4] |

| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | [8] |

| MRTX0902 | pERK Inhibition | MKN1 (KRAS WT amp) | 39.6 | [9] |

| MRTX0902 | pERK Inhibition | Panel of KRAS-mutant lines | < 100 |[9] |

Table 2: Antiproliferative Activity of Sos1 Inhibitor BI-3406 in KRAS-Mutant Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | 3D Proliferation IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| NCI-H358 | NSCLC | G12C | < 100 | [7] |

| MIA PaCa-2 | Pancreatic | G12C | < 100 | [7] |

| A549 | NSCLC | G12S | < 100 | [7] |

| SW620 | Colorectal | G12V | < 100 | [7] |

| DLD-1 | Colorectal | G13D | < 100 |[7] |

References

- 1. pnas.org [pnas.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Sos1-IN-6 Efficacy in In Vivo Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Son of Sevenless 1 (Sos1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway, often through mutations in KRAS, is a hallmark of many aggressive cancers. Sos1 facilitates the conversion of inactive GDP-bound RAS to its active GTP-bound state, thereby initiating downstream signaling cascades such as the MAPK/ERK pathway. Consequently, inhibiting Sos1 presents a promising therapeutic strategy for cancers dependent on RAS signaling.

Sos1-IN-6 is a potent inhibitor of the Sos1-RAS interaction. These application notes provide a comprehensive guide for evaluating the in vivo efficacy of this compound and other Sos1 inhibitors using xenograft models. The protocols outlined below are generalized and can be adapted for specific cancer cell lines and research questions.

Sos1 Signaling Pathway

The diagram below illustrates the role of Sos1 in the RAS/MAPK signaling pathway and the mechanism of action for Sos1 inhibitors. Receptor Tyrosine Kinases (RTKs), upon binding to growth factors, recruit the GRB2/SOS1 complex to the cell membrane. Sos1 then catalyzes the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS subsequently triggers the RAF-MEK-ERK signaling cascade, promoting cell proliferation and survival. Sos1 inhibitors block the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting downstream signaling.

Application Notes and Protocols: A Step-by-Step Guide to Using Sos1-IN-6 in Combination Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing Sos1-IN-6, a potent inhibitor of Son of sevenless homolog 1 (SOS1), in combination studies. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS by facilitating the exchange of GDP for GTP.[1] In KRAS-driven cancers, inhibiting SOS1 presents a promising therapeutic strategy.[2][3] Combination therapies are increasingly essential in oncology to enhance efficacy, overcome resistance, and minimize toxicity.[4] This document outlines the mechanism of action of this compound, provides detailed protocols for in vitro and in vivo combination studies, and presents quantitative data from relevant studies to guide experimental design.

This compound is a potent SOS1 inhibitor with reported IC50 values of 14.9 nM for SOS1-G12D and 73.3 nM for SOS1-G12V.[5] The primary mechanism of action of SOS1 inhibitors is the disruption of the protein-protein interaction between SOS1 and KRAS, thereby preventing the loading of GTP onto KRAS and subsequent activation of downstream signaling pathways, most notably the MAPK/ERK pathway.[1][2] This targeted approach makes this compound an excellent candidate for combination therapies, particularly with agents that target other nodes in the same or parallel pathways.

Rationale for Combination Studies

The primary rationale for using this compound in combination studies is to achieve synergistic or additive anti-cancer effects.[6] By targeting the KRAS signaling pathway at different points, it is possible to overcome resistance mechanisms and enhance therapeutic efficacy.[3] For instance, combining a SOS1 inhibitor with a MEK inhibitor can lead to a more profound and durable blockade of the MAPK pathway, resulting in tumor regression in preclinical models.[2]

Data Presentation: Potency of SOS1 Inhibitors

The following table summarizes the in vitro potency of this compound and other well-characterized SOS1 inhibitors. This data is crucial for determining appropriate concentration ranges for in vitro experiments.

| Compound | Target/Assay | IC50 | Cell Line(s) | Reference |

| This compound | SOS1-G12D | 14.9 nM | - | [5] |

| SOS1-G12V | 73.3 nM | - | [5] | |

| BI-3406 | SOS1::KRAS Interaction | - | - | [2] |

| Cell Proliferation | Varies | KRAS-mutant cancer cell lines | [2] | |

| BAY-293 | KRAS–SOS1 Interaction | 21 nM | - | [1] |

Experimental Protocols

In Vitro Combination Studies

Objective: To assess the synergistic, additive, or antagonistic effects of this compound in combination with other therapeutic agents on cancer cell viability and signaling pathways.

1. Cell Viability Assays (e.g., MTT or CellTiter-Glo®)

This protocol is designed to determine the effect of this compound alone and in combination on cell proliferation.

-

Materials:

-

Cancer cell line of interest (e.g., with a KRAS mutation)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Combination drug (stock solution in appropriate solvent)

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of both compounds.

-

Treat the cells with single agents and combinations at various concentrations. Include vehicle-only controls.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.[7][8]

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

-

Data Analysis:

-

Generate dose-response curves for each agent individually to determine the IC50 values.

-

Analyze the combination data using models such as the Bliss independence model or the Loewe additivity model to determine synergy.[9] The Combination Index (CI) is often calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

2. Western Blotting for MAPK Pathway Analysis

This protocol is used to investigate the molecular mechanism of action of the drug combination on the MAPK signaling pathway.

-

Materials:

-

Cancer cell line of interest

-

This compound and combination drug

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with this compound, the combination drug, or the combination for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[10][11]

-

Analyze the band intensities to determine the levels of protein phosphorylation.

-

In Vivo Combination Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a preclinical animal model.

1. Xenograft Tumor Model

This protocol describes the establishment of a xenograft model and the subsequent treatment with the drug combination.

-

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Combination drug formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant cancer cells into the flanks of the mice.[12][13]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, this compound + combination drug).[14]

-

Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).[14]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

-

Data Analysis:

-

Plot tumor growth curves for each treatment group.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Statistically analyze the differences in tumor volume between the treatment groups.

-

Assess the combination effect using statistical models to determine if the combination is significantly more effective than the single agents.[14]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The SOS1-RAS-MAPK signaling pathway and the point of inhibition by this compound.

Experimental Workflow for In Vitro Combination Study

Caption: A typical workflow for an in vitro cell viability combination study.

Logical Relationship of Synergy Analysis

Caption: The logical framework for determining synergy, additivity, or antagonism in combination studies.

References

- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]

- 4. criver.com [criver.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 14. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sos1-IN-6 Treatment in Lung Adenocarcinoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including the frequently mutated KRAS oncogene prevalent in lung adenocarcinoma. Sos1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway. Inhibition of the Sos1-KRAS interaction presents a promising therapeutic strategy to attenuate RAS-driven oncogenesis.

Sos1-IN-6 is a potent inhibitor of the Sos1 protein. It has demonstrated inhibitory activity against the interaction of Sos1 with KRAS G12D and G12V mutants with IC50 values of 14.9 nM and 73.3 nM, respectively[1][2]. These application notes provide an overview of the mechanism of action, key experimental protocols, and representative data for the application of Sos1 inhibitors in lung adenocarcinoma cell line models. While specific data for this compound in cellular assays for lung adenocarcinoma is emerging, the protocols and expected outcomes are based on extensive studies of highly similar Sos1 inhibitors, such as BI-3406 and SOS1-IN-18.

Mechanism of Action

Sos1 inhibitors, including this compound, function by binding to Sos1 and disrupting its interaction with KRAS. This prevents the loading of GTP onto KRAS, thereby keeping it in its inactive, GDP-bound state. The subsequent suppression of the RAS-RAF-MEK-ERK signaling cascade leads to reduced cell proliferation and can enhance the efficacy of other targeted therapies, such as KRAS G12C inhibitors, and delay the onset of drug resistance[3][4][5].

Signaling Pathway

The following diagram illustrates the role of Sos1 in the KRAS signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits the KRAS signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for the effects of Sos1 inhibitors on various lung adenocarcinoma cell lines. This data is illustrative and based on published results for potent Sos1 inhibitors like BI-3406 and SOS1-IN-18.

Table 1: Single-Agent Activity of Sos1 Inhibitors on Lung Adenocarcinoma Cell Proliferation

| Cell Line | KRAS Mutation | Sos1 Inhibitor | IC50 (nM) |

| H358 | G12C | SOS1-IN-18 | 5[6] |

| A549 | G12S | BI-3406 | >1000 |

| H1792 | G12C | BI-3406 | ~500 |

| H2030 | G12C | BI-3406 | ~800 |

Note: Sensitivity to single-agent Sos1 inhibition can vary based on the specific KRAS mutation and the cellular context, including the expression levels of Sos2.

Table 2: Synergistic Effects of Sos1 Inhibitor (BI-3406) with a KRAS G12C Inhibitor (Adagrasib)

| Cell Line | Combination Treatment | Effect |

| H358 | BI-3406 + Adagrasib | Strong Synergy (Increased Excess over Bliss score)[7] |

| H1373 | BI-3406 + Adagrasib | Synergistic Effect |

| H1792 | BI-3406 + Adagrasib | Additive to Synergistic Effect |

Note: The combination of a Sos1 inhibitor with a direct KRAS inhibitor often leads to synergistic anti-proliferative effects in sensitive cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in lung adenocarcinoma cell lines.

Protocol 1: 3D Spheroid Cell Viability Assay

This assay assesses the effect of this compound on the viability of lung adenocarcinoma cells grown in a 3D culture model, which more closely mimics the in vivo tumor microenvironment.

Materials:

-

Lung adenocarcinoma cell lines (e.g., H358, A549)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Ultra-low attachment 96-well plates

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Multimode plate reader with luminescence detection

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Resuspend the cells in culture medium at a concentration of 2 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (2,000 cells) into each well of an ultra-low attachment 96-well plate.

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate spheroid formation.

-

Incubate at 37°C, 5% CO2 for 72 hours to allow for spheroid formation.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Carefully remove 50 µL of medium from each well and add 50 µL of the diluted compound. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plate at 37°C, 5% CO2 for 72 hours.

-

-

Viability Measurement:

-

Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the normalized viability against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Protocol 2: Western Blot for Phospho-ERK (pERK)

This protocol is used to determine the effect of this compound on the activity of the MAPK pathway by measuring the levels of phosphorylated ERK.

Materials:

-

Lung adenocarcinoma cell lines

-

Culture medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pERK1/2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software. Normalize the pERK signal to total ERK and the loading control.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating this compound in lung adenocarcinoma cell lines.

Caption: Workflow for this compound evaluation.

References

- 1. Ras | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cancer Targeted Therapy (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of SOS1 versus Sos1-IN-6 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of two common research methodologies for inhibiting the function of Son of sevenless homolog 1 (SOS1): lentiviral short hairpin RNA (shRNA) knockdown and direct pharmacological inhibition with Sos1-IN-6. This document outlines the principles, protocols, and expected outcomes of each approach to guide researchers in selecting the most appropriate method for their experimental needs.

Introduction

SOS1 is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, thereby initiating downstream signaling cascades such as the MAPK/ERK pathway. This pathway is fundamental in regulating cell proliferation, differentiation, and survival. Dysregulation of SOS1 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. Both genetic knockdown and small molecule inhibition are powerful tools to probe SOS1 function and evaluate its potential as a drug target.

Lentiviral shRNA knockdown offers a method for long-term, stable suppression of SOS1 expression at the mRNA level, leading to reduced protein levels. This approach is advantageous for creating stable cell lines with sustained SOS1 depletion, mimicking a genetic knockout.

This compound treatment provides a transient and dose-dependent inhibition of SOS1's GEF activity by directly binding to the protein and disrupting its interaction with RAS. This method allows for acute and reversible modulation of SOS1 function, which can be critical for studying dynamic cellular processes and for mimicking the action of a therapeutic drug.

Comparative Analysis: shRNA Knockdown vs. Inhibitor Treatment

The choice between shRNA knockdown and inhibitor treatment depends on the specific experimental goals. Below is a summary of the key differences and a quantitative comparison based on available data.

| Feature | Lentiviral shRNA Knockdown of SOS1 | This compound Treatment |

| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation and reduced SOS1 protein synthesis. | Competitive inhibition of the SOS1-RAS interaction, preventing GDP-GTP exchange and subsequent RAS activation. |

| Mode of Inhibition | Depletion of the SOS1 protein pool. | Direct, reversible inhibition of SOS1's catalytic activity. |

| Duration of Effect | Stable and long-term suppression of SOS1 expression. | Transient and reversible, dependent on compound's half-life and continued presence. |

| Control over Inhibition | Limited temporal control once stable cell line is established. | Precise temporal and dose-dependent control over the extent of inhibition. |

| Off-Target Effects | Potential for off-target gene silencing by the shRNA sequence. | Potential for off-target binding to other proteins. |

| Experimental Applications | Generating stable cell lines for long-term studies, validating gene function, mimicking genetic knockout. | Studying acute signaling events, dose-response relationships, validating SOS1 as a druggable target, mimicking therapeutic intervention. |

Quantitative Data Summary

The following tables summarize quantitative data gathered from studies utilizing either genetic ablation/knockdown of SOS1 or pharmacological inhibition with SOS1 inhibitors. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data from different studies are presented to provide a general overview. A study directly comparing genetic ablation of SOS1 with the SOS1 inhibitor BI-3406 (which has a similar mechanism to this compound) provides the most direct comparison available[1][2][3].